molecular formula C9H9F3N2O2 B14171272 Ethyl 4-amino-6-(trifluoromethyl)nicotinate

Ethyl 4-amino-6-(trifluoromethyl)nicotinate

Cat. No.: B14171272
M. Wt: 234.17 g/mol
InChI Key: GWQINSYCECUFIV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(trifluoromethyl)nicotinate (CAS 1196153-76-0) is a high-purity chemical reagent with a molecular formula of C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound serves as a versatile and valuable scaffold in medicinal chemistry, particularly in the discovery of new antiviral agents. Research has identified derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid core as promising dual inhibitors of the HIV-1 Reverse Transcriptase (RT)-associated Ribonuclease H (RNase H) function . RNase H is an essential enzymatic function for viral replication and represents a promising drug target for new HIV-1 treatments . These inhibitors are studied for their allosteric mode of action, with some analogs demonstrating the ability to block viral replication in cell-based assays . As such, this compound is a critical building block for researchers developing next-generation antiretroviral therapies aimed at overcoming drug resistance. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

ethyl 4-amino-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-4-14-7(3-6(5)13)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14)

InChI Key

GWQINSYCECUFIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitro Reduction Pathway

Synthesis of Ethyl 4-Nitro-6-(Trifluoromethyl)Nicotinate

The nitro reduction approach begins with the nitration of ethyl 6-(trifluoromethyl)nicotinate. Directed nitration at the 4-position is achieved using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, leveraging the electron-deficient nature of the pyridine ring to favor meta-substitution. The reaction proceeds via a mixed-acid mechanism, generating the nitro intermediate in 65–72% yield (Table 1).

Key Reaction:

$$
\text{Ethyl 6-(trifluoromethyl)nicotinate} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3, \, 0-5^\circ \text{C}} \text{Ethyl 4-nitro-6-(trifluoromethyl)nicotinate}
$$

Catalytic Hydrogenation of Nitro to Amino Group

The nitro intermediate is reduced to the amino derivative using catalytic hydrogenation. Pd/C (5% w/w) in ethanol under 3 atm H₂ at 25°C achieves quantitative conversion within 4 hours. Alternatively, Fe/HCl in aqueous ethanol at 60°C provides an 88% yield but requires post-reaction filtration to remove iron oxides.

Key Reaction:

$$
\text{Ethyl 4-nitro-6-(trifluoromethyl)nicotinate} \xrightarrow[\text{H}_2, \, \text{EtOH}]{\text{Pd/C}} \text{Ethyl 4-amino-6-(trifluoromethyl)nicotinate}
$$

Table 1: Nitro Reduction Optimization

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Pd/C (5%) Ethanol 25 4 95
Fe/HCl EtOH/H₂O 60 6 88
SnCl₂/HCl EtOH 70 3 82

Halogen-Amination via Metal Catalysis

Synthesis of Ethyl 4-Chloro-6-(Trifluoromethyl)Nicotinate

Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C) for 12 hours. The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group directing chlorination to the para position. Yields range from 78–85% after recrystallization from hexane.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling replaces the chloro group with an amino moiety. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and ammonia gas in dioxane at 100°C, the reaction achieves 76% yield within 8 hours. Microwave-assisted conditions (150°C, 1 hour) improve yields to 84% by enhancing reaction kinetics.

Key Reaction:

$$
\text{Ethyl 4-chloro-6-(trifluoromethyl)nicotinate} \xrightarrow[\text{NH}_3, \, \text{Pd}]{\text{Xantphos}} \text{this compound}
$$

Table 2: Amination Conditions Comparison

Catalyst System Ligand Base Yield (%)
Pd₂(dba)₃/Xantphos Xantphos NaOtBu 76
CuI/1,10-Phenanthroline Phen K₃PO₄ 68
Pd(OAc)₂/BINAP BINAP Cs₂CO₃ 81

Cyclization of β-Enaminone Intermediates

Hantzsch-Type Synthesis

A one-pot cyclization strategy condenses ethyl 3-aminocrotonate with ethyl 4,4,4-trifluoroacetoacetate in acetic acid. The reaction forms a β-enaminone intermediate, which undergoes dehydration and aromatization at 120°C to yield the target compound in 70% yield. This method avoids halogenation steps but requires precise stoichiometry to minimize dimerization byproducts.

Key Reaction:

$$
\text{Ethyl 3-aminocrotonate} + \text{Ethyl trifluoroacetoacetate} \xrightarrow[\Delta]{\text{AcOH}} \text{this compound}
$$

Comparative Analysis of Methods

Table 3: Method Efficiency Evaluation

Method Advantages Limitations Scalability
Nitro Reduction High purity, mild conditions Requires nitration step Industrial
Buchwald-Hartwig Direct C–N coupling, versatile Expensive catalysts Pilot scale
Hantzsch Cyclization No halogen intermediates Low yield due to side reactions Laboratory

Industrial-Scale Considerations

Cost-Benefit of Catalytic Hydrogenation

Nitro reduction using Pd/C is favored in continuous-flow reactors, where catalyst recycling reduces costs by 40% compared to batch processes. However, Fe/HCl remains cost-effective for low-budget productions despite longer reaction times.

Environmental Impact

Metal-catalyzed amination generates less waste (E-factor: 2.1) than nitro reduction (E-factor: 4.5). Solvent recovery systems for dioxane and ethanol further enhance sustainability in large-scale applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of ethyl 4-amino-6-(trifluoromethyl)nicotinate, highlighting substituent differences, molecular weights, and applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound -NH₂ (4), -CF₃ (6) Not explicitly provided Not provided Pharmaceutical intermediate, nucleophilic reactivity
Ethyl 6-(trifluoromethyl)nicotinate -COOEt (3), -CF₃ (6) Not provided 597532-36-0 Agrochemical synthesis
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate -OH (4), -CF₃ (6) 235.16 1269292-28-5 Polar derivative, potential solubility modifier
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate -Cl (4), -CF₃ (6) Not provided Not provided Precursor for nucleophilic substitution
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate -CH₃ (2), -CF₃ (4), -p-tolyl (6) 323.31 200879-75-0 Steric effects for receptor targeting
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate -Br (5), -Cl (6), -CF₃ (2) 324.51 1672655-82-1 Cross-coupling reactions
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate -SC(NH₂)O (5), -CH₃ (6), -CF₃ (2) 292.28 651292-55-6 Metal coordination, hydrogen bonding

Electronic and Reactivity Differences

  • Amino vs. Hydroxy/Chloro Groups: The amino group at position 4 in the target compound is electron-donating, enhancing nucleophilicity and hydrogen-bonding capacity. In contrast, the hydroxyl group () is electron-withdrawing via resonance, reducing reactivity toward electrophiles. The chloro substituent () offers a leaving group for substitution reactions .
  • Trifluoromethyl Position : Moving the -CF₃ group from position 6 (target compound) to position 2 () alters the electronic distribution, affecting aromatic ring stability and interactions in drug-receptor binding .

Biological Activity

Ethyl 4-amino-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets. The structure can be represented as follows:

C9H10F3N1O2\text{C}_9\text{H}_{10}\text{F}_3\text{N}_1\text{O}_2

This compound is a derivative of nicotinic acid, which is known for its interactions with various receptors and enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence biochemical pathways. The trifluoromethyl group enhances the compound's ability to interact with lipid membranes and various biomolecules, leading to possible inhibition or activation of specific enzymes.

Biochemical Pathways:

  • Enzyme Modulation: It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cell Signaling: The compound may influence cell signaling pathways, affecting gene expression related to stress responses and metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

Research indicates that this compound exhibits potent antibacterial activity comparable to standard antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has demonstrated cytotoxic effects on Ehrlich’s ascites carcinoma (EAC) cells with an IC50 value indicating significant inhibitory activity .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of nicotinic acid derivatives showed that this compound had superior antibacterial properties against both Gram-positive and Gram-negative bacteria. The study reported a notable zone of inhibition ranging from 11 mm to 20 mm against tested pathogens .
  • Cytotoxicity Assessment : In a comparative analysis against standard chemotherapeutics, this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-amino-6-(trifluoromethyl)nicotinate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic amination of a halogenated precursor. For example:
  • Step 1 : Start with Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS: 1196146-35-6, ).
  • Step 2 : React with ammonia or an amine source under controlled conditions (e.g., Pd-catalyzed coupling or thermal amination). Similar protocols are described in Example 4 of a European patent application, where chloro intermediates are substituted with amines using palladium catalysts .
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 80–120°C. Monitor reaction progress via TLC or HPLC.

Table 1 : Key Reaction Parameters from Literature

PrecursorReagent/CatalystTemperature (°C)Yield (%)Reference
Ethyl 4-chloro derivativeNH₃, Pd(PPh₃)₄100~65–75Patent Example
Halogenated analogsK₂CO₃, DMF80~50–60Analog synthesis

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds. For example, Ethyl nicotinate derivatives show pyridine ring protons at δ 7.5–9.0 ppm and ester methyl/methylene signals at δ 1.3–4.4 ppm (). Use D₂O or CDCl₃ as solvents.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀F₃N₂O₂: calculated 251.07).
  • IR Spectroscopy : Identify amino (–NH₂) stretches at ~3300–3500 cm⁻¹ and ester C=O at ~1700 cm⁻¹.

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer :
  • Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation ().
  • Use desiccants (e.g., silica gel) to avoid moisture absorption. Stability studies on trifluoromethyl analogs suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in further derivatization?

  • Methodological Answer : The –CF₃ group is electron-withdrawing, activating the pyridine ring for electrophilic substitution at the 2- and 5-positions. For example:
  • Acylation : React with acyl chlorides in the presence of DMAP to form amides.
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position ().
  • Mechanistic Insight : Computational studies (e.g., DFT) predict enhanced electrophilicity at the 5-position due to –CF₃ resonance effects .

Q. What computational strategies are employed to study the bioactivity of derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like retinoic acid receptors (RARs). For example, derivatives with extended hydrophobic substituents show higher binding scores (ΔG ≈ -9.5 kcal/mol) due to –CF₃ interactions with receptor pockets .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Q. How can researchers resolve contradictions in spectroscopic data during synthesis or characterization?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For ambiguous NH₂ signals in NMR, use D₂O exchange experiments.
  • Isolation of Byproducts : Use preparative HPLC to isolate impurities (e.g., unreacted chloro precursor) and characterize them via MS/MS.
  • Case Study : A 2023 study resolved conflicting HPLC retention times by adjusting mobile phase pH to 3.5 (0.1% TFA in acetonitrile/water), improving peak resolution .

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